molecular formula C16H9ClO3 B13137114 2-Acetyl-1-chloroanthracene-9,10-dione CAS No. 183538-60-5

2-Acetyl-1-chloroanthracene-9,10-dione

Katalognummer: B13137114
CAS-Nummer: 183538-60-5
Molekulargewicht: 284.69 g/mol
InChI-Schlüssel: AAPLNNAMZSVXCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetyl-1-chloroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an acetyl group at the 2-position and a chlorine atom at the 1-position of the anthracene-9,10-dione structure. Anthracene derivatives are known for their applications in various fields, including organic electronics, dyes, and photophysical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-1-chloroanthracene-9,10-dione typically involves the chlorination of anthracene-9,10-dione followed by acetylation. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The acetylation step involves the use of acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetyl-1-chloroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Acetyl-1-chloroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in photophysical studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.

    Industry: Utilized in the production of dyes, pigments, and organic electronic materials

Wirkmechanismus

The mechanism of action of 2-acetyl-1-chloroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or apoptosis, making it a potential candidate for anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Acetyl-1-chloroanthracene-9,10-dione is unique due to the presence of both an acetyl group and a chlorine atom, which can influence its reactivity and photophysical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

183538-60-5

Molekularformel

C16H9ClO3

Molekulargewicht

284.69 g/mol

IUPAC-Name

2-acetyl-1-chloroanthracene-9,10-dione

InChI

InChI=1S/C16H9ClO3/c1-8(18)9-6-7-12-13(14(9)17)16(20)11-5-3-2-4-10(11)15(12)19/h2-7H,1H3

InChI-Schlüssel

AAPLNNAMZSVXCR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.